molecular formula C20H20BrNO4 B2417603 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione CAS No. 708247-32-9

5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione

Cat. No.: B2417603
CAS No.: 708247-32-9
M. Wt: 418.287
InChI Key: SUARPRDZFAADSQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. This compound features a bromine atom at the 5-position of the indoline ring and a 4-butoxy-3-methoxybenzyl substituent. Indoline-2,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the bromination of indoline-2,3-dione followed by the introduction of the butoxy and methoxy substituents through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoline-2,3-dione derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindoline-2,3-dione: Lacks the butoxy and methoxybenzyl substituents.

    1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione: Lacks the bromine atom.

    5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione: Lacks the butoxy group.

Uniqueness

5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione is unique due to the combination of the bromine atom and the butoxy and methoxybenzyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-1-[(4-butoxy-3-methoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO4/c1-3-4-9-26-17-8-5-13(10-18(17)25-2)12-22-16-7-6-14(21)11-15(16)19(23)20(22)24/h5-8,10-11H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUARPRDZFAADSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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